Pyrimido[4,5-d]pyrimidine-2,4-diamine
Overview
Description
Pyrimido[4,5-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the class of bicyclic [6 + 6] systems. This compound is characterized by its unique structure, which consists of two fused pyrimidine rings. It has garnered significant interest in the fields of medicinal and organic chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyrimidine-2,4-diamine can be achieved through various methods. One common approach involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines. This reaction typically occurs under catalytic conditions in either a basic or acidic medium . Another method includes the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives with active methylenes . Additionally, a regiospecific one-pot reaction under solvent-free and microwave irradiation conditions has been reported .
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily accessible starting materials and optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive substituents linked to the ring carbon and nitrogen atoms .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles, electrophiles, and oxidizing or reducing agents. Reaction conditions often involve the use of catalysts, specific pH levels, and controlled temperatures to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Pyrimido[4,5-d]pyrimidine-2,4-diamine has been extensively studied for its scientific research applications in various fields:
Mechanism of Action
The mechanism of action of pyrimido[4,5-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cAMP-phosphodiesterase, which plays a crucial role in regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . The compound also enhances the bio-synthesis of prostacyclin (PGI2) and decreases pulmonary hypertension .
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
Purines: Structurally similar to this compound, purines are essential components of DNA and RNA.
Quinazolines: These compounds exhibit diverse biological activities and are used in the development of various pharmaceuticals.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential therapeutic applications across multiple fields.
Properties
IUPAC Name |
pyrimido[4,5-d]pyrimidine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-4-3-1-9-2-10-5(3)12-6(8)11-4/h1-2H,(H4,7,8,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXXKZCAMOMPLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NC2=NC=N1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552587 | |
Record name | Pyrimido[4,5-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16357-81-6 | |
Record name | Pyrimido[4,5-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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